[1-(Methylamino)cyclohexyl]methanol
CAS No.: 1094071-92-7
Cat. No.: VC2820500
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094071-92-7 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | [1-(methylamino)cyclohexyl]methanol |
| Standard InChI | InChI=1S/C8H17NO/c1-9-8(7-10)5-3-2-4-6-8/h9-10H,2-7H2,1H3 |
| Standard InChI Key | STFXLPCFNRGVQH-UHFFFAOYSA-N |
| SMILES | CNC1(CCCCC1)CO |
| Canonical SMILES | CNC1(CCCCC1)CO |
Introduction
Chemical Properties and Structure
Basic Chemical Information
[1-(Methylamino)cyclohexyl]methanol is a tertiary amino alcohol compound characterized by its cyclohexane ring structure with two functional groups: a methylamino group and a hydroxymethyl group attached to the same carbon atom. This structural arrangement gives the compound its unique chemical properties and reactivity.
The compound exists primarily as a free base with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is identified in chemical databases and literature through various identifiers, which are summarized in Table 1.
Table 1: Chemical Identifiers of [1-(Methylamino)cyclohexyl]methanol
| Property | Value |
|---|---|
| Common Name | [1-(Methylamino)cyclohexyl]methanol |
| IUPAC Name | [1-(methylamino)cyclohexyl]methanol |
| CAS Number | 1094071-92-7 |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| SMILES Notation | CNC1(CO)CCCCC1 |
| InChI | InChI=1S/C8H17NO/c1-9-8(7-10)5-3-2-4-6-8/h9-10H,2-7H2,1H3 |
| InChIKey | STFXLPCFNRGVQH-UHFFFAOYSA-N |
Structural Features
The chemical structure of [1-(Methylamino)cyclohexyl]methanol consists of a cyclohexane ring with a quaternary carbon at position 1 that bears both a methylamino group (-NHCH3) and a hydroxymethyl group (-CH2OH) . This arrangement creates a compound with interesting chemical properties:
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The presence of both amine and alcohol functional groups makes it amphoteric, capable of acting as both a hydrogen bond donor and acceptor.
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The cyclohexyl ring provides structural rigidity and lipophilicity.
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The tertiary carbon center at the junction of these groups creates a unique spatial arrangement that influences its reactivity and potential biological interactions.
The structure enables various chemical reactions, particularly through the reactive hydroxyl and amine groups, making it valuable as a building block in chemical synthesis .
Synthesis and Reactions
Synthetic Methods
The synthesis of [1-(Methylamino)cyclohexyl]methanol typically involves a multi-step process starting from cyclohexyl derivatives. While the specific synthetic routes can vary, common approaches involve carefully controlled reaction conditions to achieve high yields and purity.
The synthetic process generally requires precise control of temperature and pH parameters to ensure optimal outcomes. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to verify the identity and purity of the synthesized compound, ensuring it meets the required specifications for research or industrial applications.
Chemical Reactivity
[1-(Methylamino)cyclohexyl]methanol can participate in various chemical reactions, primarily through its functional groups:
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Oxidation reactions: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
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Substitution reactions: Both the hydroxyl and amine groups can participate in substitution reactions to introduce new functional groups.
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Salt formation: The amine group can react with acids to form salts, such as the hydrochloride derivative .
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Alkylation reactions: The secondary amine can undergo further alkylation to form tertiary amines.
The compound serves as an important intermediate in the synthesis of more complex structures, particularly in the preparation of tertiary amino alcohol compounds that have applications in pharmaceutical research .
Hydrochloride Salt Form
Properties of the Hydrochloride Salt
The hydrochloride salt of [1-(Methylamino)cyclohexyl]methanol, identified as (1-(methylamino)cyclohexyl)methanol hydrochloride, has the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This salt form is represented by the SMILES notation CNC1(CO)CCCCC1.Cl.
The hydrochloride salt form offers several advantages over the free base, including:
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Improved water solubility, which is beneficial for certain applications
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Enhanced stability during storage and handling
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Modified bioavailability in biological systems
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Different crystalline properties that may be advantageous for formulation
This salt form is commercially available with a purity of 97%, similar to the free base form .
Comparative Analysis
The conversion between the free base and salt forms involves a simple acid-base reaction. The salt form is particularly useful in applications where water solubility is important, while the free base may be preferred in applications involving organic solvents.
Table 2: Comparison of Free Base and Hydrochloride Salt Forms
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 1094071-92-7 | 1258651-58-9 |
| Molecular Formula | C8H17NO | C8H18ClNO |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol |
| Water Solubility | Limited | Enhanced |
| Stability | Good | Excellent |
| SMILES Notation | CNC1(CO)CCCCC1 | CNC1(CO)CCCCC1.Cl |
Biological Activity and Mechanism of Action
Neurotransmitter Interactions
These interactions are believed to be responsible for the potential psychoactive properties that have been observed with structurally similar compounds. The presence of both the methylamino and hydroxymethyl groups allows for hydrogen bonding with receptor proteins, potentially modulating their function.
Structure-Activity Relationships
The structural features of [1-(Methylamino)cyclohexyl]methanol contribute to its biological activity in several ways:
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The cyclohexyl ring provides a lipophilic scaffold that can penetrate biological membranes.
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The methylamino group can interact with receptor binding sites through hydrogen bonding and ionic interactions.
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The hydroxymethyl group adds polarity and additional hydrogen bonding capability.
Compounds with similar structures often exhibit stimulant effects, including increased alertness and euphoria, although the specific effects of [1-(Methylamino)cyclohexyl]methanol would require dedicated pharmacological studies to characterize fully.
Applications in Research
Chemical Synthesis Applications
[1-(Methylamino)cyclohexyl]methanol has significant applications in chemical synthesis, particularly as a building block for more complex molecules. Its primary application is in the synthetic preparation of tertiary amino alcohol compounds, which have various industrial and pharmaceutical applications .
The compound's bifunctional nature, containing both hydroxyl and amine groups, makes it valuable as an intermediate in multistep syntheses. These functional groups provide sites for further derivatization, allowing for the creation of diverse chemical structures based on this core scaffold.
Analytical Methods
Identification Techniques
Several analytical techniques are employed for the identification and characterization of [1-(Methylamino)cyclohexyl]methanol:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to verify the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for structural confirmation.
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Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups (hydroxyl and amine).
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis.
These analytical methods are essential for ensuring the quality and consistency of the compound when used in research applications.
Structural Relatives and Derivatives
Related Compounds
Several compounds structurally related to [1-(Methylamino)cyclohexyl]methanol have been identified and studied:
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(1-Methylcyclohexyl)methanol: A similar compound lacking the amino group, with the molecular formula C8H16O and CAS number 14064-13-2.
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Other alkylated derivatives: Compounds with variations in the alkyl chain attached to the amino group.
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Various salt forms: Including hydrochloride, sulfate, and phosphate salts that modify the compound's properties.
These related compounds often share similar synthetic pathways and some chemical properties, though their biological activities may differ substantially based on the specific functional groups present.
Comparative Properties
The structural differences between [1-(Methylamino)cyclohexyl]methanol and its relatives result in distinct chemical and physical properties. For example, (1-Methylcyclohexyl)methanol lacks the amino group present in [1-(Methylamino)cyclohexyl]methanol, resulting in different reactivity patterns and potential applications.
Table 3: Comparison of [1-(Methylamino)cyclohexyl]methanol and Related Compounds
| Property | [1-(Methylamino)cyclohexyl]methanol | (1-Methylcyclohexyl)methanol | (1-(Methylamino)cyclohexyl)methanol HCl |
|---|---|---|---|
| Molecular Formula | C8H17NO | C8H16O | C8H18ClNO |
| Molecular Weight | 143.23 g/mol | 128.21 g/mol | 179.69 g/mol |
| CAS Number | 1094071-92-7 | 14064-13-2 | 1258651-58-9 |
| Key Functional Groups | Methylamino, hydroxymethyl | Hydroxymethyl | Methylamino, hydroxymethyl, chloride |
| Typical Applications | Chemical synthesis intermediate | Industrial applications | Chemical synthesis, improved water solubility |
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